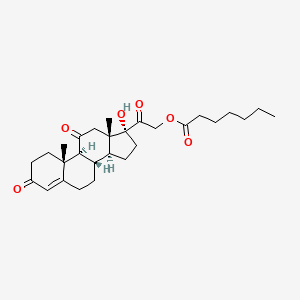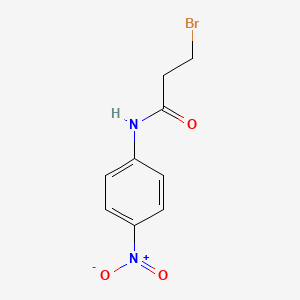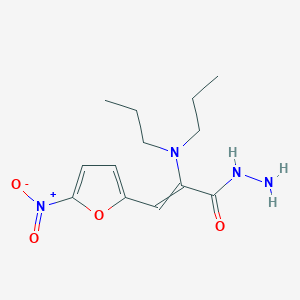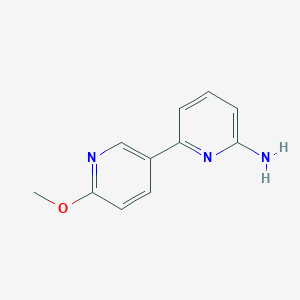
Propyl (4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (4-chlorophenoxy)acetate is an organic compound that belongs to the class of carboxylic acid esters. It is derived from 4-chlorophenoxyacetic acid, which is known for its use as a synthetic pesticide and plant growth regulator. This compound is characterized by its molecular formula C11H13ClO3 and is commonly used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenoxyacetic acid+PropanolH2SO4Propyl (4-chlorophenoxy)acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfated zirconia can enhance the reaction efficiency and reduce the formation of by-products .
化学反応の分析
Types of Reactions
Propyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-chlorophenoxyacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Chlorophenoxyacetic acid and propanol.
Oxidation: 4-Chlorophenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Propyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its structural similarity to natural plant hormones.
Industry: Utilized in the production of herbicides and pesticides, as well as in the formulation of various chemical products.
作用機序
The mechanism of action of propyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to altered growth patterns and development. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and physiological responses .
類似化合物との比較
Propyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: The parent compound, primarily used as a plant growth regulator and herbicide.
Propyl acetate: A simpler ester used as a solvent in various industrial applications.
Isopropyl acetate: Another ester with similar solvent properties but different reactivity due to the presence of an isopropyl group.
The uniqueness of this compound lies in its dual role as both a synthetic intermediate and a biologically active compound, making it valuable in both chemical synthesis and agricultural applications.
特性
CAS番号 |
61961-03-3 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC名 |
propyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-2-7-14-11(13)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChIキー |
SINWACLWELJBSG-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)COC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


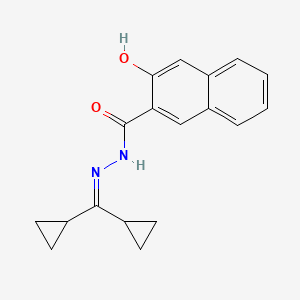
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
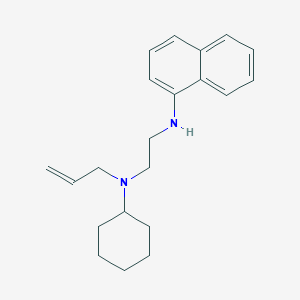

![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)


